molecular formula C18H26O4S2Sn2 B12503933 7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine

7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine

Cat. No.: B12503933
M. Wt: 608.0 g/mol
InChI Key: RFWFKHVZGOHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is a chemical compound known for its unique structure and properties It is a derivative of bithieno[3,4-b][1,4]dioxine, where the hydrogen atoms at the 7 and 7’ positions are replaced by trimethylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine typically involves the stannylation of the corresponding bithieno[3,4-b][1,4]dioxine precursor. The reaction is carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biaryl compound formed by the coupling of the bithieno[3,4-b][1,4]dioxine derivative with an aryl halide.

Mechanism of Action

The mechanism by which 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups provide sites for nucleophilic attack, enabling substitution and coupling reactions. The bithieno[3,4-b][1,4]dioxine core contributes to the electronic properties of the compound, making it suitable for applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is unique due to the presence of both the bithieno[3,4-b][1,4]dioxine core and the trimethylstannyl groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C18H26O4S2Sn2

Molecular Weight

608.0 g/mol

IUPAC Name

trimethyl-[7-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane

InChI

InChI=1S/C12H8O4S2.6CH3.2Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;;;;;;;;/h1-4H2;6*1H3;;

InChI Key

RFWFKHVZGOHZRG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C2C(=C(S1)C3=C4C(=C(S3)[Sn](C)(C)C)OCCO4)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.